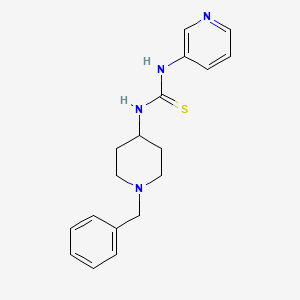![molecular formula C20H12ClNO3S B2439384 N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 900899-74-3](/img/structure/B2439384.png)
N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a complex organic compound. It contains a chromen-2-one moiety (a common structure in many bioactive compounds), a thiophene (a sulfur-containing aromatic compound), and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene carboxamides can be synthesized from acyl chlorides and heterocyclic amine derivatives . The chromen-2-one moiety can be synthesized via various methods, including cyclization of 3-amino-thiophene-2-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The thiophene ring could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Optical Properties and Potential Uses
N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, closely related to the compound , have been studied for their optical properties. These compounds, including thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, show moderate to high fluorescence quantum yields, making them potentially useful as invisible ink dyes (Bogza et al., 2018).
Photodynamics in Ormosil Matrix Coating
A study on naphthopyran dyes, which are structurally similar to N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide, revealed the significance of the intramolecular hydrogen bond in their applications. These compounds, such as NPase, showed unique optical properties and faster conversion processes in certain host materials, indicating potential use in specialized coatings (Fang et al., 2015).
Application in Polymer Synthesis
Compounds similar to N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide have been utilized in the synthesis of aromatic polyamides with coumarin chromophores. These polyamides demonstrate photosensitive properties and can form crosslinks under UV light, suggesting applications in materials science (Nechifor, 2009).
Fluorescence Quenching Studies
Fluorescence quenching studies of carboxamides, structurally similar to the specified compound, have been conducted. These studies provide insights into the quenching mechanisms and the static and dynamic quenching processes, which are crucial for understanding the interactions in photochemical and photophysical applications (Patil et al., 2013).
Crystallographic Studies
The crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally related, have been analyzed to understand their planarity and conformations. Such studies are vital for the design of materials and drugs where the molecular structure critically influences the properties and activities (Gomes et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene derivatives, another structural component of the compound, have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, thiophene derivatives have been associated with a range of pharmacological properties, suggesting their involvement in multiple biochemical pathways .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially influencing various biological activities .
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)25-20(17)22-19(24)16-9-4-10-26-16/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCFXGOADSRNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)
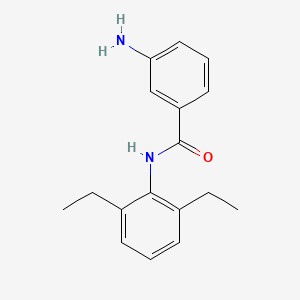


![6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2439308.png)
![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)
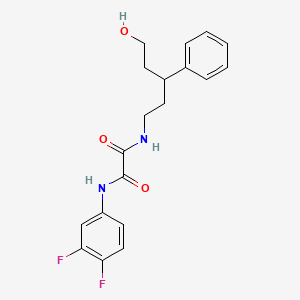
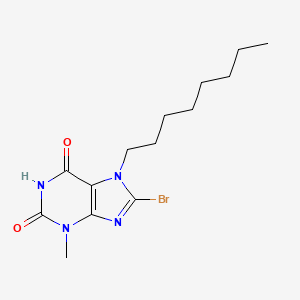
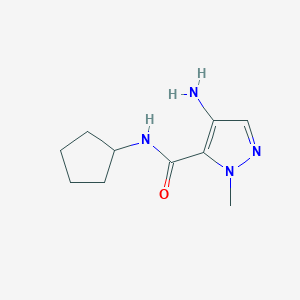
![Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2439317.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)
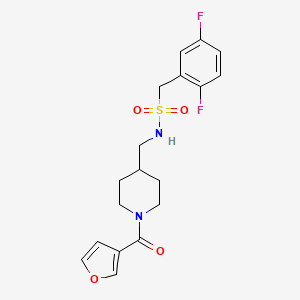
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2439322.png)
